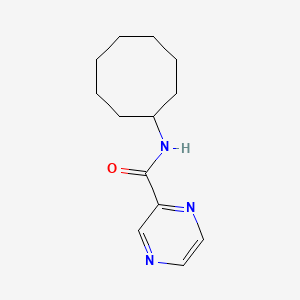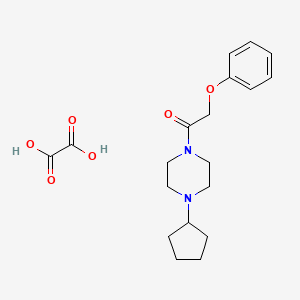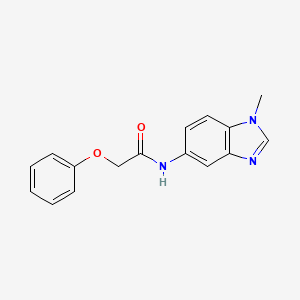
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine, also known as CFMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine. CFMP is synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methylphenylpiperazine. In
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been found to act as a serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammatory disorders. This compound has also been found to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological effects that make it a versatile compound for use in various assays. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. This will help to better understand its pharmacological properties and potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of this compound as an anticancer agent. Finally, further studies are needed to investigate the safety and toxicity of this compound, as well as its potential for drug-drug interactions.
Synthesis Methods
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine involves a multi-step process. Firstly, 2-chloro-4-fluorobenzoyl chloride is reacted with 2-methylphenylpiperazine in the presence of a base to yield this compound. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been found to have potential application in the field of medicine. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also shown promising results in the treatment of anxiety and depression. Additionally, this compound has been investigated for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(20)12-16(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRHEPKGZUEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)



![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)
![ethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5400803.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
